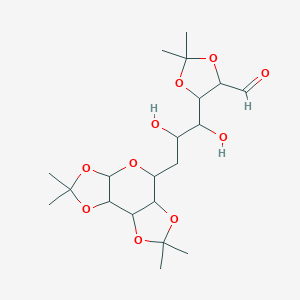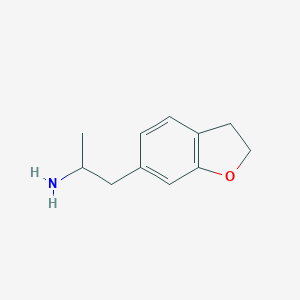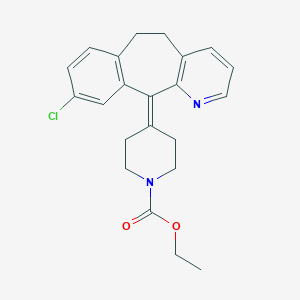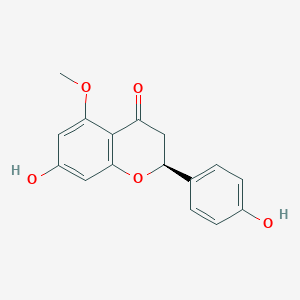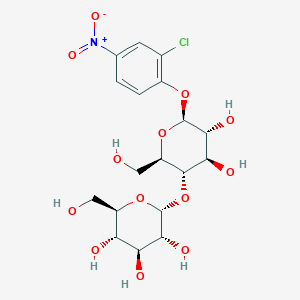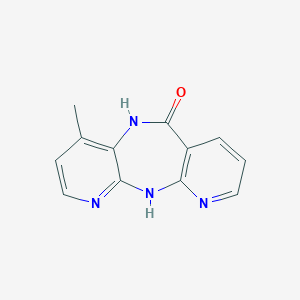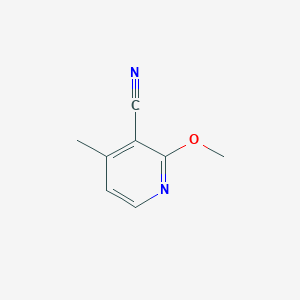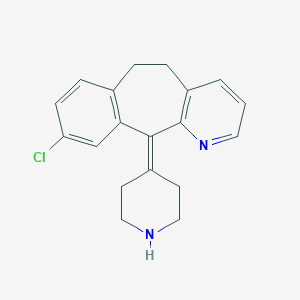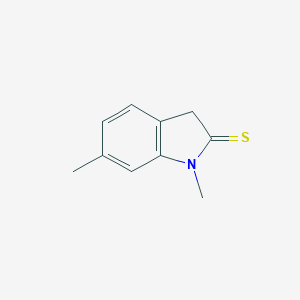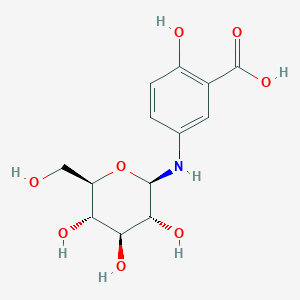![molecular formula C17H20ClF2N3O3 B122590 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride CAS No. 149541-59-3](/img/structure/B122590.png)
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride, also known as EF-24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF-24 belongs to the family of quinoline-based compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Aplicaciones Científicas De Investigación
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been studied in various cancer cell lines, animal models, and clinical trials.
Mecanismo De Acción
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride exerts its anti-cancer properties by targeting multiple signaling pathways involved in cancer cell proliferation and survival. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to inhibit the NF-κB pathway, which is involved in cancer cell survival and inflammation. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has also been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, lung cancer, and leukemia. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has also been shown to reduce oxidative stress by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride offers several advantages for lab experiments. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride is highly soluble in water and can be easily administered to cells or animals. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit high stability in various conditions, including in vitro and in vivo. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.
However, there are also limitations to using 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in lab experiments. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been shown to exhibit low bioavailability, which may limit its ability to reach target tissues in vivo.
Direcciones Futuras
For 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride research include:
1. Investigating the efficacy of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in combination with other anti-cancer agents.
2. Developing more potent and selective analogs of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride.
3. Investigating the pharmacokinetics and pharmacodynamics of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in vivo.
4. Investigating the potential use of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride in other disease models, such as inflammatory diseases and neurodegenerative diseases.
5. Investigating the potential use of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride as a chemopreventive agent.
Conclusion
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride is a promising synthetic compound that exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties. 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies and clinical trials. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective analogs of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride.
Métodos De Síntesis
The synthesis of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride involves the reaction of 6,8-difluoro-2-methyl-4-quinolonecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride and N-methylpiperazine. The resulting compound is then treated with hydrochloric acid to yield 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride hydrochloride. The synthesis method has been optimized to yield high purity and high yield of 1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride.
Propiedades
Número CAS |
149541-59-3 |
|---|---|
Nombre del producto |
1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Fórmula molecular |
C17H20ClF2N3O3 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
1-ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H/t9-;/m0./s1 |
Clave InChI |
KXEBLAPZMOQCKO-FVGYRXGTSA-N |
SMILES isomérico |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN[C@H](C3)C)F)C(=O)O.Cl |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



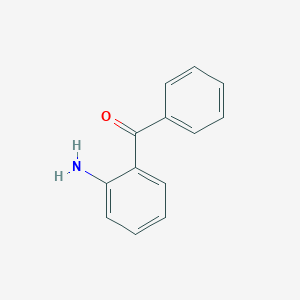
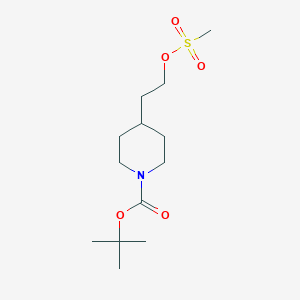
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
